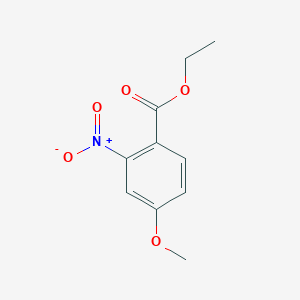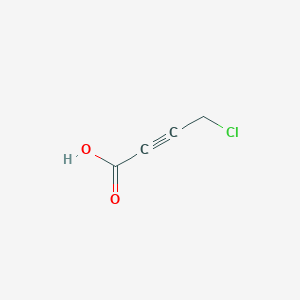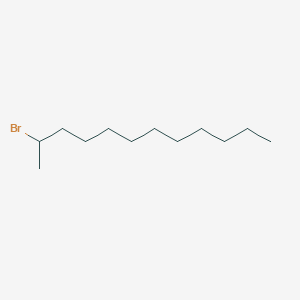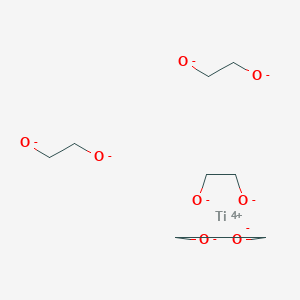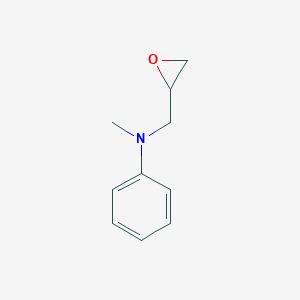
N-methyl-N-(oxiran-2-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(oxiran-2-ylmethyl)aniline, also known as MOA or 2-(N-methylamino)-1-(oxiran-2-ylmethyl)benzene, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOA is a versatile molecule that can be synthesized using different methods and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-methyl-N-(oxiran-2-ylmethyl)aniline is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules such as proteins and DNA. N-methyl-N-(oxiran-2-ylmethyl)aniline has been shown to form adducts with proteins, which can lead to changes in protein structure and function. N-methyl-N-(oxiran-2-ylmethyl)aniline has also been shown to cause DNA damage, which can lead to cell death.
Biochemische Und Physiologische Effekte
N-methyl-N-(oxiran-2-ylmethyl)aniline has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and inhibition of enzymes such as monoamine oxidase and acetylcholinesterase. N-methyl-N-(oxiran-2-ylmethyl)aniline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(oxiran-2-ylmethyl)aniline has several advantages for lab experiments, including its ease of synthesis, high purity, and versatility. N-methyl-N-(oxiran-2-ylmethyl)aniline can be used as a reagent in various organic synthesis reactions and as a ligand for catalysis. However, N-methyl-N-(oxiran-2-ylmethyl)aniline also has limitations, including its potential toxicity and the need for proper safety precautions when handling the compound.
Zukünftige Richtungen
There are several future directions for N-methyl-N-(oxiran-2-ylmethyl)aniline research, including the development of new synthesis methods, the study of its potential as an anticancer agent, and the investigation of its interactions with biological molecules. N-methyl-N-(oxiran-2-ylmethyl)aniline could also be studied for its potential as a ligand for other metals and as a catalyst for different reactions. Further research is needed to fully understand the mechanism of action of N-methyl-N-(oxiran-2-ylmethyl)aniline and its potential applications in various fields.
Conclusion
In conclusion, N-methyl-N-(oxiran-2-ylmethyl)aniline is a versatile molecule that has gained significant attention in the scientific community due to its potential applications in various fields. N-methyl-N-(oxiran-2-ylmethyl)aniline can be synthesized using different methods and has been studied extensively for its biochemical and physiological effects. N-methyl-N-(oxiran-2-ylmethyl)aniline has several advantages for lab experiments, including its ease of synthesis and versatility, but also has limitations, including its potential toxicity. Further research is needed to fully understand the potential applications of N-methyl-N-(oxiran-2-ylmethyl)aniline and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(oxiran-2-ylmethyl)aniline has been studied extensively for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. N-methyl-N-(oxiran-2-ylmethyl)aniline has been used as a reagent in the synthesis of various organic compounds, including chiral amines and amino alcohols. In catalysis, N-methyl-N-(oxiran-2-ylmethyl)aniline has been used as a ligand for various metals, including palladium and copper, to catalyze different reactions. In medicinal chemistry, N-methyl-N-(oxiran-2-ylmethyl)aniline has been studied for its potential as an anticancer agent, as well as its ability to inhibit enzymes such as monoamine oxidase and acetylcholinesterase.
Eigenschaften
CAS-Nummer |
14236-04-5 |
|---|---|
Produktname |
N-methyl-N-(oxiran-2-ylmethyl)aniline |
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
N-methyl-N-(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C10H13NO/c1-11(7-10-8-12-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI-Schlüssel |
NEKXUGUSHFDYLZ-UHFFFAOYSA-N |
SMILES |
CN(CC1CO1)C2=CC=CC=C2 |
Kanonische SMILES |
CN(CC1CO1)C2=CC=CC=C2 |
Andere CAS-Nummern |
14236-04-5 |
Synonyme |
N-methyl-N-(oxiran-2-ylmethyl)aniline |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


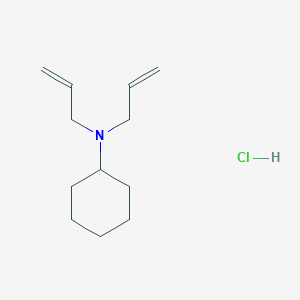
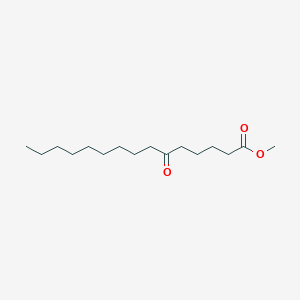
![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)
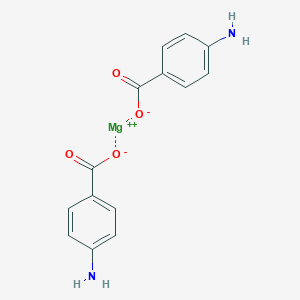
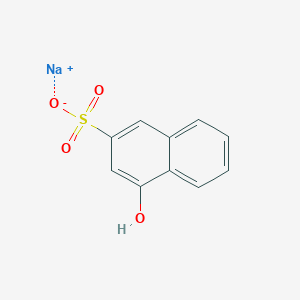
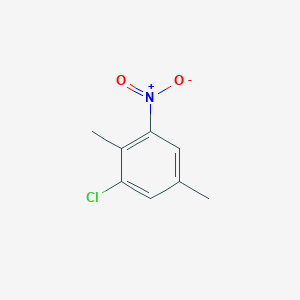
![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)

![(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid](/img/structure/B81260.png)
![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)
